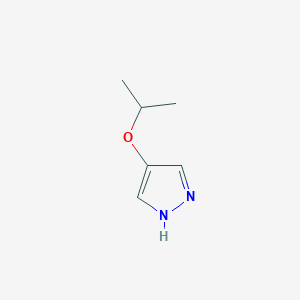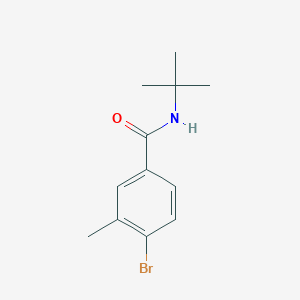
13-Oxooctadeca-9,11,15-trienoic acid
Overview
Description
Scientific Research Applications
Lipid Peroxidation Studies
13-Oxooctadeca-9,11,15-trienoic acid has been identified as a significant product in lipid peroxidation studies. Wilcox and Marnett (1993) investigated its formation during the amplification of lipid peroxidation by polyunsaturated fatty acid hydroperoxides. Their research highlighted the role of 13-oxooctadeca-9,11,15-trienoic acid in the cyclization of an intermediate alkoxyl radical, a key step in the lipid peroxidation process (Wilcox & Marnett, 1993).
Enzymatic Mechanisms in Peroxygenases
Blée et al. (1993) used 13-oxooctadeca-9,11,15-trienoic acid in their research on soybean peroxygenase. They studied the mechanism of hydroperoxide O-O bond cleavage catalyzed by this enzyme, providing insights into the role of this acid in enzymatic reactions and its conversion into other compounds through enzymatic processes (Blée et al., 1993).
Reactivity in Amino Acid Degradation
Zamora, Gallardo, and Hidalgo (2008) explored the reactivity of 13-oxooctadeca-9,11,15-trienoic acid in the degradation of amino acids. Their study emphasized the ability of various lipid oxidation products to degrade amino acids through a Strecker-type mechanism, suggesting a significant role for this compound in the interaction between lipid oxidation and amino acid degradation (Zamora, Gallardo & Hidalgo, 2008).
Bioactive Compounds in Basidiomycetes
Research by Teichert et al. (2005) on the basidiomycete Hygrophorus eburneus identified 13-oxooctadeca-9,11,15-trienoic acid as part of a group of bioactive fatty acids. These compounds demonstrated bactericidal and fungicidal activity, highlighting the potential pharmaceutical and bioactive properties of 13-oxooctadeca-9,11,15-trienoic acid (Teichert et al., 2005).
Mechanism of Action
properties
IUPAC Name |
13-oxooctadeca-9,11,15-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMYUQILBYIYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705982 | |
| Record name | 13-Oxooctadeca-9,11,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Oxooctadeca-9,11,15-trienoic acid | |
CAS RN |
148981-17-3 | |
| Record name | 13-Oxooctadeca-9,11,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




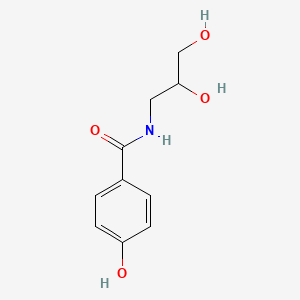
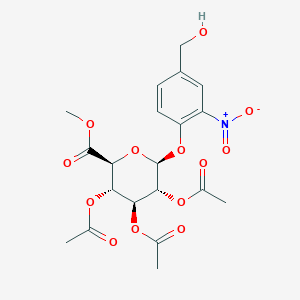
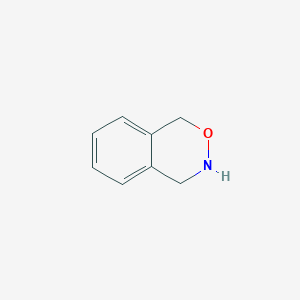
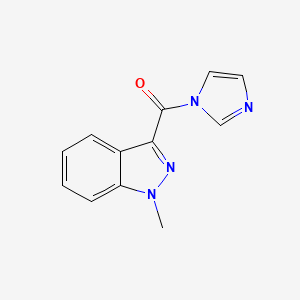
![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)


